molecular formula C8H3Cl2FN2OS B12916263 1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- CAS No. 849132-72-5

1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)-

Cat. No.: B12916263
CAS No.: 849132-72-5
M. Wt: 265.09 g/mol
InChI Key: XLOURWFYNLSNJV-UHFFFAOYSA-N
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Description

5-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that has garnered interest due to its diverse biological activities This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichloro-5-fluorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxadiazole derivatives with altered electronic properties .

Mechanism of Action

The mechanism of action of 5-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxadiazole ring in 5-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione imparts unique electronic properties and enhances its biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

1,3,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Among these compounds, 1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- stands out for its promising pharmacological profiles. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of 1,3,4-Oxadiazole-2(3H)-thione Derivatives

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclocondensation reactions. For instance, the compound can be synthesized through the reaction of phenyl hydrazine with dicarbonyl compounds in the presence of suitable reagents. A notable method includes using carbon disulfide in a basic alcoholic solution to yield various thione derivatives .

Antibacterial Activity

1,3,4-Oxadiazole derivatives exhibit significant antibacterial activity against various bacterial strains. The compound 5-(2,4-dichloro-5-fluorophenyl) has been tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results indicated that it possesses comparable activity to standard antibiotics like nitrofurazone .

Table 1: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
1,3,4-Oxadiazole-2(3H)-thioneStaphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Klebsiella pneumoniae100 µg/mL

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives is also noteworthy. In a study assessing various derivatives containing a piperazine skeleton, several compounds demonstrated potent activity against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For example, compound 5m exhibited an IC50 value of 5.78 µM against HepG2 cells and 47.15 µM against SW1116 cells .

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
5mHepG25.78
SW111647.15
HeLaNot reported

The biological activity of these compounds is often attributed to their ability to interact with key molecular targets in cells. For instance, the inhibition of focal adhesion kinase (FAK) has been identified as a mechanism through which these oxadiazole derivatives exert their anticancer effects . Computational studies suggest that these compounds can effectively bind to FAK's active site residues.

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazoles:

  • Study on Antimicrobial Properties :
    • Researchers evaluated a series of oxadiazole derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study found that modifications in the substituents significantly affected the antibacterial efficacy.
  • Evaluation for Anticancer Activity :
    • A series of oxadiazole-thione derivatives were synthesized and screened for cytotoxicity against various cancer cell lines. The results indicated that specific substitutions led to enhanced anticancer activity.

Properties

CAS No.

849132-72-5

Molecular Formula

C8H3Cl2FN2OS

Molecular Weight

265.09 g/mol

IUPAC Name

5-(2,4-dichloro-5-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C8H3Cl2FN2OS/c9-4-2-5(10)6(11)1-3(4)7-12-13-8(15)14-7/h1-2H,(H,13,15)

InChI Key

XLOURWFYNLSNJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C2=NNC(=S)O2

Origin of Product

United States

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